molecular formula C9H16Cl2N2 B7954467 (2,5-Dimethylbenzyl)hydrazine dihydrochloride

(2,5-Dimethylbenzyl)hydrazine dihydrochloride

Cat. No.: B7954467
M. Wt: 223.14 g/mol
InChI Key: RVBCZZDEBAAWSN-UHFFFAOYSA-N
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Description

(2,5-Dimethylbenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of benzylhydrazine, characterized by the presence of two methyl groups attached to the benzyl ring. This compound is commonly used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylbenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones.

    Reduction: It can be reduced to form primary amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly employed.

Major Products

    Oxidation: Formation of hydrazones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,5-Dimethylbenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2,5-Dimethylbenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. This interaction is often mediated through the formation of hydrazone or hydrazide derivatives, which can alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzylhydrazine dihydrochloride
  • Phenylhydrazine hydrochloride
  • N,N-Dimethyl-p-phenylenediamine dihydrochloride

Uniqueness

(2,5-Dimethylbenzyl)hydrazine dihydrochloride is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and can result in different biological and chemical properties.

Properties

IUPAC Name

(2,5-dimethylphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7-3-4-8(2)9(5-7)6-11-10;;/h3-5,11H,6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCZZDEBAAWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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